Dexclamol
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Overview
Description
Dexclamol is a benzocycloheptapyridoisoquinolinol derivative known for its neuroleptic properties. It has been studied for its effects on catecholamine metabolism and its stereochemical specificity in antagonizing central adrenergic receptors . This compound exists in different enantiomeric forms, with the (+)-dexclamol enantiomer being bioactive and exhibiting significant neuroleptic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dexclamol hydrochloride, specifically the (+)-3S,4aS,13bS-2,3,4,4a,8,9,13b,14-octahydro-3-isopropyl-1H-benzo[6,7]cyclohepta[1,2,3-de]pyrido[2,1-a]isoquinolin-3-ol, can be synthesized through a series of chemical reactions involving the cyclization of appropriate precursors .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes the use of high-purity raw materials, controlled reaction conditions, and efficient separation techniques to isolate the desired enantiomer. The solubility of this compound hydrochloride in water is a critical factor in its formulation, with the (+)-dexclamol enantiomer exhibiting higher solubility compared to the racemic mixture .
Chemical Reactions Analysis
Types of Reactions
Dexclamol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with altered pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially modifying its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with potentially different pharmacological profiles.
Scientific Research Applications
Dexclamol has been extensively studied for its neuroleptic properties and its effects on catecholamine metabolism . Its applications in scientific research include:
Chemistry: this compound serves as a model compound for studying stereochemical specificity and receptor interactions.
Biology: It is used to investigate the mechanisms of neurotransmitter regulation and receptor antagonism.
Medicine: this compound is explored for its potential therapeutic applications in treating neurological disorders and psychiatric conditions.
Mechanism of Action
Dexclamol exerts its effects by antagonizing central adrenergic receptors, specifically targeting dopamine and norepinephrine receptors . The (+)-dexclamol enantiomer increases dopamine turnover without affecting norepinephrine turnover at lower doses, while higher doses affect both neurotransmitters . This stereochemical specificity highlights the importance of the molecular configuration in its mechanism of action.
Comparison with Similar Compounds
Dexclamol is compared with other neuroleptic agents such as droperidol and fluphenazine . Similar compounds include:
Butaclamol: Another benzocycloheptapyridoisoquinoline derivative with neuroleptic properties.
Droperidol: A potent neuroleptic agent with a shorter duration of action compared to this compound.
Fluphenazine: A neuroleptic agent with a slower onset and longer duration of activity compared to this compound.
This compound’s uniqueness lies in its stereochemical specificity and its ability to selectively affect dopamine and norepinephrine turnover, making it a valuable compound for neuropharmacological research.
Properties
CAS No. |
52340-25-7 |
---|---|
Molecular Formula |
C24H29NO |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
(1R,6R,8R)-6-propan-2-yl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol |
InChI |
InChI=1S/C24H29NO/c1-16(2)24(26)12-13-25-15-21-19-8-4-3-6-17(19)10-11-18-7-5-9-20(23(18)21)22(25)14-24/h3-9,16,21-22,26H,10-15H2,1-2H3/t21-,22-,24-/m1/s1 |
InChI Key |
UPMOVJBGNREKJV-CQOQZXRMSA-N |
Isomeric SMILES |
CC(C)[C@]1(CCN2C[C@@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@H]2C1)O |
SMILES |
CC(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |
Canonical SMILES |
CC(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |
Synonyms |
dexclamol dexclamol hydrochloride, (3alpha,4aalpha,13bbeta)-(+-)-isomer dexclamol hydrochloride, (3R-(3alpha,4aalpha,13bbeta))-isomer dexclamol hydrochloride, (3S-(3alpha,4aalpha,13bbeta))-isomer dexclamol, (3alpha,4aalpha,13bbeta)-(+-)-isomer dexclamol, (3R-(3alpha,4aalpha,13bbeta))-isomer dexclamol, (3S-(3alpha,4aalpha,13bbeta))-isome |
Origin of Product |
United States |
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